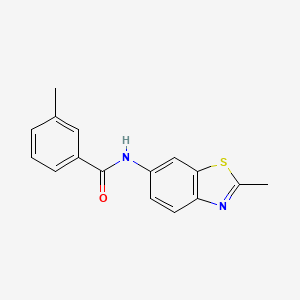

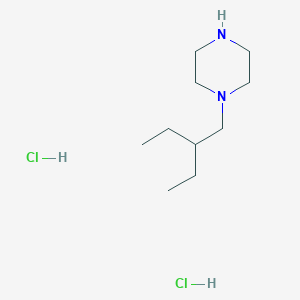

![molecular formula C16H24N4O3S2 B2722668 N,N-diethyl-3-[4-(1-methoxypropan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide CAS No. 748776-69-4](/img/structure/B2722668.png)

N,N-diethyl-3-[4-(1-methoxypropan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,N-diethyl-3-[4-(1-methoxypropan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide” is a chemical compound with the CAS Number: 748776-69-4 . The molecular weight of this compound is 384.52 . The molecular formula is C16H24N4O3S2 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H24N4O3S2/c1-5-19(6-2)25(21,22)14-9-7-8-13(10-14)15-17-18-16(24)20(15)12(3)11-23-4/h7-10,12H,5-6,11H2,1-4H3,(H,18,24) . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The synthesis of arylsulfonamides, including structures similar to N,N-diethyl-3-[4-(1-methoxypropan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide, has been explored for their potential as allosteric CC-chemokine receptor 4 (CCR4) antagonists. These compounds have shown varying degrees of potency, with specific substituents enhancing their efficacy. Detailed structural analysis and the impact of different substituents on biological activity provide a foundation for the development of targeted therapies (Procopiou et al., 2013).

Catalytic Applications

- Research on sulfonamide derivatives has demonstrated their role in catalytic processes, such as the enantioselective addition of dialkylzinc to aldehydes. This highlights the potential of these compounds in synthetic chemistry for producing optically active substances, underscoring their versatility beyond pharmaceutical applications (Yoshioka et al., 1989).

Photooxidative Behavior Study

- The interaction between sulfides, including diethyl sulfide, and singlet oxygen has been investigated, shedding light on the photooxidative behavior of these compounds. Such studies contribute to understanding the chemical dynamics of sulfonamide derivatives under oxidative conditions, which is crucial for their stability and reactivity in various environments (Clennan & Greer, 1996).

Carbonic Anhydrase Inhibition

- Glycoconjugate benzene sulfonamides have been synthesized and evaluated for their inhibitory activity against carbonic anhydrases, highlighting their therapeutic potential. Such compounds offer insights into designing inhibitors that are potent and selective, especially for tumor-associated carbonic anhydrase isoforms, which are promising targets for cancer therapy (Wilkinson et al., 2006).

Antimicrobial and Antidiabetic Agents

- The synthesis of novel sulfonamide derivatives has been explored for their antimicrobial and antidiabetic properties. This research extends the utility of sulfonamide compounds beyond their traditional role as diuretic and antibacterial agents, suggesting a broader pharmacological applicability (Faidallah et al., 2011).

Eigenschaften

IUPAC Name |

N,N-diethyl-3-[4-(1-methoxypropan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3S2/c1-5-19(6-2)25(21,22)14-9-7-8-13(10-14)15-17-18-16(24)20(15)12(3)11-23-4/h7-10,12H,5-6,11H2,1-4H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTUJKXUSUMDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C(C)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2722587.png)

![N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2722588.png)

![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2722594.png)

![4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B2722595.png)

![8-isobutyl-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722606.png)

![3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide](/img/structure/B2722607.png)